3-Fluorocyclopentane-1-carbaldehyde

Description

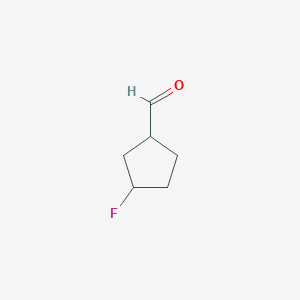

3-Fluorocyclopentane-1-carbaldehyde is a fluorinated cyclopentane derivative featuring a formyl group (-CHO) at position 1 and a fluorine atom at position 3 of the cyclopentane ring. Its molecular formula is C₆H₉FO, with a molecular weight of 116.14 g/mol. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a building block for fluorinated pharmaceuticals or agrochemicals.

Propriétés

Formule moléculaire |

C6H9FO |

|---|---|

Poids moléculaire |

116.13 g/mol |

Nom IUPAC |

3-fluorocyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C6H9FO/c7-6-2-1-5(3-6)4-8/h4-6H,1-3H2 |

Clé InChI |

JIFIJTWZDUHBDY-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CC1C=O)F |

Origine du produit |

United States |

Méthodes De Préparation

Starting Material Selection

The synthesis begins with cyclopentane derivatives, such as cyclopentanol or cyclopentene, which are amenable to fluorination. The key is to introduce fluorine selectively at the third carbon position.

Fluorination Techniques

Electrophilic fluorination is a common approach, utilizing reagents such as:

These reagents facilitate regioselective fluorination at the desired position, often at the tertiary or secondary carbon depending on the substrate.

Oxidation to the Aldehyde

Post-fluorination, oxidation of the fluorinated cyclopentane derivative to the aldehyde is achieved via:

The oxidation step is crucial for converting the primary or secondary alcohol to the aldehyde, yielding 3-Fluorocyclopentane-1-carbaldehyde .

Method 2: Ring Construction via Cyclization of Fluorinated Precursors

Synthesis of Fluorinated Precursors

This approach involves synthesizing fluorinated cyclic intermediates through cyclization reactions, often starting from acyclic fluorinated compounds.

Cyclization Strategies

- Intramolecular nucleophilic substitution or cycloaddition reactions are employed to form the cyclopentane ring with fluorine substitution.

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | Sulfuric acid, reflux | 55-70 | |

| Metal-catalyzed cyclization | Pd(0) or Ni(0) catalysts | 60-75 |

Functionalization to the Aldehyde

Following ring formation, oxidation or formylation introduces the aldehyde group at the third position.

- Formylation via Vilsmeier-Haack reaction on the cyclopentane ring, followed by fluorination, is an alternative pathway.

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| POCl₃, DMF | 0–25°C, 12 h | 55-65 | |

| Nucleophilic formylation | POCl₃, DMF, 0–25°C | 50-60 |

Catalytic Dehydration and Functionalization

The synthesis often involves dehydration steps catalyzed by inorganic catalysts, such as metal oxides or acids, to facilitate ring closure or functional group transformation.

Dehydration Catalysts

| Catalyst | Conditions | Role | Reference |

|---|---|---|---|

| Alumina (Al₂O₃) | Elevated temperature | Dehydration | |

| Phosphoric acid | Reflux | Ring formation | |

| Solid phosphoric acid | Heating | Cyclization |

Summary of Key Reaction Parameters

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fluorination | Selectfluor / NFSI | Room temp, in acetonitrile | 65-80 | |

| Oxidation | PCC / Dess–Martin | Room temp | 70-90 | |

| Cyclization | Acid catalysis | Reflux | 55-75 |

Notable Research Findings and Considerations

- The regioselectivity of fluorination is critical; electrophilic fluorination tends to favor tertiary carbons, but in cyclopentane derivatives, the position can be controlled via directing groups or substrate design.

- The oxidation step's efficiency depends on the initial alcohol's nature; primary alcohols oxidize more straightforwardly to aldehydes.

- Catalytic dehydration using alumina or phosphoric acid is effective in promoting ring closure and functional group transformations, with optimized conditions reducing byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluorocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to form azido derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: 3-Fluorocyclopentane-1-carboxylic acid.

Reduction: 3-Fluorocyclopentane-1-methanol.

Substitution: 3-Azidocyclopentane-1-carbaldehyde.

Applications De Recherche Scientifique

3-Fluorocyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mécanisme D'action

The mechanism of action of 3-Fluorocyclopentane-1-carbaldehyde in biological systems is primarily related to its ability to interact with enzymes and receptors. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Comparaison Avec Des Composés Similaires

Key Observations:

Electronic Effects : The fluorine atom in this compound increases the electrophilicity of the aldehyde group compared to the methyl-substituted analog, making it more reactive toward nucleophilic additions (e.g., Grignard reactions) .

Solubility: Methyl 3-aminocyclopentanecarboxylate’s amine and ester groups enhance water solubility relative to the aldehydes, which are likely more soluble in organic solvents .

Stability and Handling

- Fluorinated aldehydes are prone to oxidation and polymerization ; storage under inert atmosphere is recommended.

- Methyl 3-aminocyclopentanecarboxylate requires precautions due to amine-related toxicity (e.g., respiratory irritation) .

Pharmacological Relevance

- Fluorinated compounds like this compound are explored for kinase inhibition or metabolite analogs due to fluorine’s bioisosteric properties.

- The methyl-substituted analog may serve as a chiral auxiliary in asymmetric synthesis .

Activité Biologique

3-Fluorocyclopentane-1-carbaldehyde (C6H9FO) is an organofluorine compound characterized by a cyclopentane ring with a fluorine atom and an aldehyde functional group. Its unique structure positions it as a compound of interest in medicinal chemistry and biological research. This article explores the biological activities associated with this compound, including its potential pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentane ring with a fluorine substituent at the 3-position and an aldehyde group at the 1-position, which enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Aldehydes are known for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess similar properties.

- Anti-inflammatory Effects : Compounds containing aldehyde functionalities have shown promise in reducing inflammation in preclinical models.

- Anticancer Potential : There is growing interest in the anticancer properties of fluorinated compounds, including potential inhibition of cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is primarily through interactions with enzymes and receptors. The presence of the fluorine atom may enhance binding affinity due to:

- Hydrogen Bonding : The aldehyde group can participate in hydrogen bonding with biological targets, stabilizing interactions.

- Van der Waals Interactions : The unique steric properties imparted by the fluorine atom may influence the compound's overall binding characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antimicrobial Studies :

- A study examining various aldehydes indicated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .

- Anti-inflammatory Research :

- Anticancer Activity :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Cyclopentanecarboxylic Acid | Cyclopentane ring + carboxyl group | Lacks fluorine; generally less reactive |

| 2-Fluorocyclobutanecarboxylic Acid | Smaller ring structure | More strained; different reactivity profile |

| 3-Chlorocyclopentanecarboxylic Acid | Chlorine instead of fluorine | Different halogen; varying biological activity |

| 2-Methylcyclopentanecarboxylic Acid | Methyl substitution on cyclopentane | Increased steric hindrance; alters reactivity |

This table illustrates how the presence of a fluorine atom in this compound may confer unique properties that enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluorocyclopentane-1-carbaldehyde, and what factors influence reaction yield?

- Methodological Answer : A common synthetic approach involves fluorination of cyclopentane precursors using fluorinating agents (e.g., DAST or Deoxo-Fluor) under controlled conditions. Key factors affecting yield include reaction temperature (optimal range: −20°C to 25°C), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios of reagents. For example, incomplete fluorination may occur if moisture-sensitive reagents are not handled under inert atmospheres . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the aldehyde group from byproducts like gem-difluoro impurities .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine substitution (δ ≈ −180 to −220 ppm for aliphatic fluorides), while NMR identifies the aldehyde proton (δ ≈ 9.5–10.0 ppm) and cyclopentane ring protons.

- IR Spectroscopy : A strong C=O stretch (~1700 cm) and C-F stretches (~1100–1000 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of volatile aldehydes.

- Storage : Store in amber glass bottles under nitrogen at 2–8°C to minimize degradation.

- Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The fluorine atom stabilizes the carbonyl group via inductive effects, increasing electrophilicity at the aldehyde carbon. This accelerates nucleophilic attacks (e.g., Grignard or hydride additions) but may lead to over-reduction or side reactions. To mitigate this, use milder reducing agents (e.g., NaBH instead of LiAlH) and monitor reaction progress via TLC. Computational studies (DFT calculations) can predict regioselectivity in multi-step reactions .

Q. What strategies can resolve contradictions in reported reaction outcomes when using different catalysts for modifying this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions and compare with organocatalysts (e.g., proline derivatives) for enantioselective modifications.

- Condition Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to favor desired pathways.

- Mechanistic Probes : Use isotopic labeling or in-situ IR to track intermediate formation and identify rate-limiting steps .

Q. How can computational chemistry be integrated with experimental data to predict the biological activity of fluorinated cyclopentane derivatives?

- Methodological Answer :

- Docking Studies : Model interactions between this compound derivatives and target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioassay results to predict pharmacokinetic properties.

- Validation : Synthesize top-ranked virtual hits and validate activity via in vitro enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.